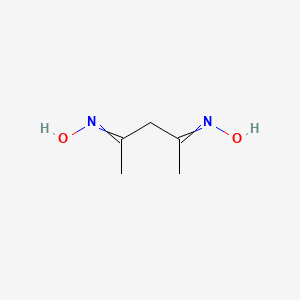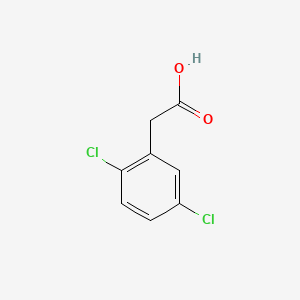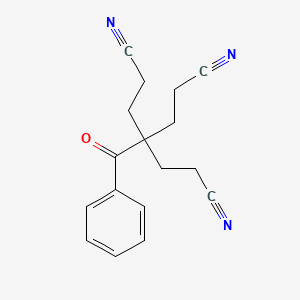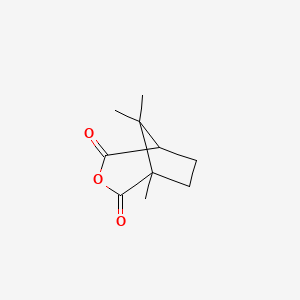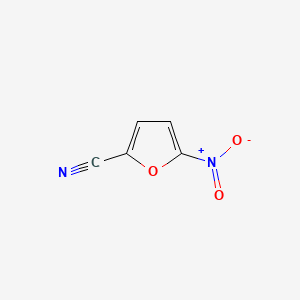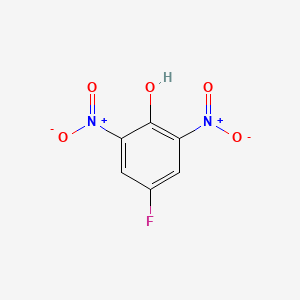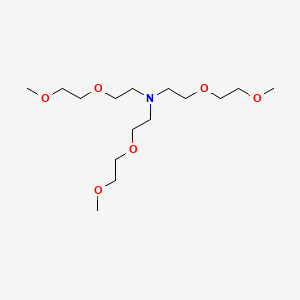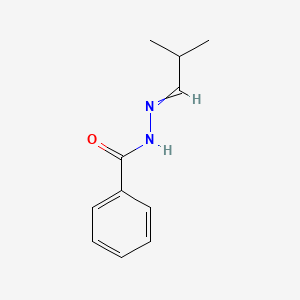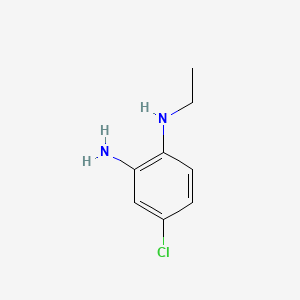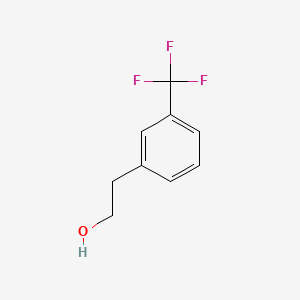
2-(3-(Trifluoromethyl)phenyl)ethanol
Übersicht
Beschreibung
2-(3-(Trifluoromethyl)phenyl)ethanol is a key intermediate for the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor .
Synthesis Analysis
The synthesis of 2-(3-(Trifluoromethyl)phenyl)ethanol involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate . Another method involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol, developed by recombinant Escherichia coli cells with excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of 2-(3-(Trifluoromethyl)phenyl)ethanol can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-(Trifluoromethyl)phenyl)ethanol include a molecular weight of 190.16 g/mol .Wissenschaftliche Forschungsanwendungen
Production of Enantiomerically Enriched Intermediates
- Scientific Field : Biochemistry
- Application Summary : This compound is used in the production of enantiomerically enriched intermediates via whole-cell biocatalyst .
- Methods of Application : The process involves a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 .
- Results : In PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30 °C, 79.5 g (Dry Cell Weight, DCW)/L C. tropicalis 104 maintained the same yield of 73.7% for the bioreduction of 3,5-bis (trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment compared with oxygen-sufficient conditions .
Production of (S)-1-[2-(trifluoromethyl)phenyl]ethanol
- Scientific Field : Biotechnology
- Application Summary : This compound is used in the biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate of Plk1 inhibitor .
- Methods of Application : A fungus isolate Geotrichum silvicola ZJPH1811 was adopted as biocatalyst for 2’-(trifluoromethyl)acetophenone reduction .
- Results : The process resulted in > 99.2% product ee .
Synthesis of Antanacathartic Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant .
- Methods of Application : The specific methods of application in the synthesis of these drugs are not detailed in the sources .
- Results : The results or outcomes of the synthesis process are not provided in the sources .
Production of ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol
- Scientific Field : Biochemistry
- Application Summary : This compound is used in the production of ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol using Carbonyl Reductase derived from Leifsonia sp. S749 .
- Methods of Application : The process involves a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol .
- Results : In the reaction mixture containing 90% isopropanol (IPA), the recombinant E. coli cells could be repeatedly used up to seven times . This is the highest substrate loading and productivity for the bioreduction of 3,5-BTAP by carbonyl reductase ever reported .
Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- Scientific Field : Biotechnology
- Application Summary : This compound is used in the biosynthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a key chiral intermediate .
- Methods of Application : A fungus isolate Geotrichum silvicola ZJPH1811 was adopted as biocatalyst for 2’-(trifluoromethyl)acetophenone reduction .
- Results : The process resulted in > 99.2% product ee .
Synthesis of Antanacathartic Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant .
- Methods of Application : The specific methods of application in the synthesis of these drugs are not detailed in the sources .
- Results : The results or outcomes of the synthesis process are not provided in the sources .
Production of ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol
- Scientific Field : Biochemistry
- Application Summary : This compound is used in the production of ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol using Carbonyl Reductase derived from Leifsonia sp. S749 .
- Methods of Application : The process involves a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of ®-[3,5-bis(trifluoromethyl)phenyl] Ethanol .
- Results : In the reaction mixture containing 90% isopropanol (IPA), the recombinant E. coli cells could be repeatedly used up to seven times . This is the highest substrate loading and productivity for the bioreduction of 3,5-BTAP by carbonyl reductase ever reported .
Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- Scientific Field : Biotechnology
- Application Summary : This compound is used in the biosynthesis of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a key chiral intermediate .
- Methods of Application : A fungus isolate Geotrichum silvicola ZJPH1811 was adopted as biocatalyst for 2’-(trifluoromethyl)acetophenone reduction .
- Results : The process resulted in > 99.2% product ee .
Synthesis of Antanacathartic Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant .
- Methods of Application : The specific methods of application in the synthesis of these drugs are not detailed in the sources .
- Results : The results or outcomes of the synthesis process are not provided in the sources .
Safety And Hazards
Zukünftige Richtungen
A study has shown that the ratio of substrate to catalyst (S/C) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst . The study developed a strategy that exhibits an attractive potential for enhancing catalytic efficiency of whole-cell-mediated reduction, providing valuable insight for the development of whole-cell catalysis .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKIPCCKZKQMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196530 | |
| Record name | 3-(Trifluoromethyl)phenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)ethanol | |
CAS RN |
455-01-6 | |
| Record name | 3-(Trifluoromethyl)benzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)phenethylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 455-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Trifluoromethyl)phenethylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)phenethylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



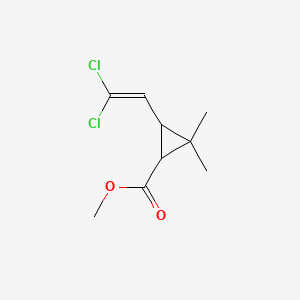
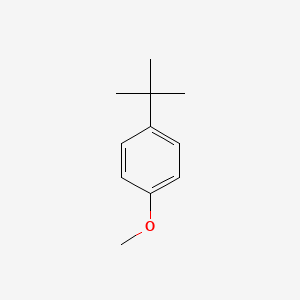
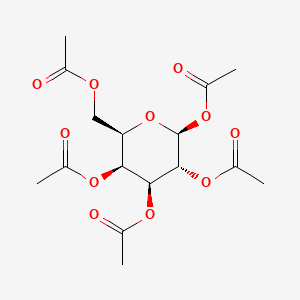
![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)
